JAK1 Inhibitory Potency: Class‑Level Inference from EP2980089A1
In the patent family EP2980089A1, compounds containing the cyclopropylamino‑propan‑2‑ol linker exhibit JAK1 inhibitory activity [1]. However, the patent does not disclose the individual IC₅₀ value for CAS 1599223‑13‑8; only generic ranges (e.g., IC₅₀ < 100 nM) are provided for the broader scaffold. The closest disclosed comparator, a compound with a similar thiomorpholine core but a different amine substituent, showed an IC₅₀ of 12 nM against JAK1, suggesting that the cyclopropylamino variant may achieve comparable potency [1]. Without a direct head‑to‑head measurement, this remains a class‑level inference.
| Evidence Dimension | JAK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not individually reported; scaffold range < 100 nM |
| Comparator Or Baseline | Closest thiomorpholine analog in patent: IC₅₀ = 12 nM |
| Quantified Difference | Unknown; potency assumed comparable based on scaffold SAR |
| Conditions | Recombinant JAK1 kinase assay; ATP concentration at Km; patent example conditions |
Why This Matters
Procurement of this specific scaffold is justified only if the buyer intends to explore SAR around the cyclopropylamino moiety, as JAK1 potency alone does not differentiate it from other in‑patent analogs.
- [1] European Patent Office. EP2980089A1 – Heterocyclic compound having JAK inhibitory action.https://data.epo.org/publication-server/rest/v1.2/patents/EP2980089NWA1/document.xml View Source
